6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative Quinolones are a class of synthetic antibiotics known for their broad-spectrum antibacterial activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with cyclohexyl isocyanate, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps like esterification, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogenation or alkylation at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH₃I) in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics and antiviral agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and growth .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Ciprofloxacin: 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Moxifloxacin: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Uniqueness
6-Cyclohexyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its cyclohexyl and ethyl substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other quinolone derivatives. These structural differences can influence the compound’s solubility, bioavailability, and spectrum of activity .
Properties
CAS No. |
55376-45-9 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
6-cyclohexyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-2-19-11-15(18(21)22)17(20)14-10-13(8-9-16(14)19)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,21,22) |
InChI Key |
ODYUHUFJYHVWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCCC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.